molecular formula C13H14O B1331532 1-(Ethoxymethyl)naphthalene CAS No. 58530-15-7

1-(Ethoxymethyl)naphthalene

Cat. No.: B1331532
CAS No.: 58530-15-7
M. Wt: 186.25 g/mol
InChI Key: FOVHZKQVNFYHQF-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of an ethoxymethyl group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of phase-transfer catalysts to enhance the reaction efficiency. The process generally includes dissolving 1-naphthol in a dilute alkaline solution, adding a phase-transfer catalyst, and then introducing ethyl bromide. The reaction mixture is heated to maintain the desired temperature, and the product is isolated through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethoxymethyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)naphthalene involves its interaction with various molecular targets. The ethoxymethyl group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 1-(Ethoxymethyl)naphthalene is unique due to the presence of the ethoxymethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(ethoxymethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVHZKQVNFYHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303894
Record name 1-(ethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58530-15-7
Record name NSC163316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(ethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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